molecular formula C7H10N2O B8782873 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-

2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-

Cat. No.: B8782873
M. Wt: 138.17 g/mol
InChI Key: IIIRDTYAEMMSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is a heterocyclic organic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-pyridone with formaldehyde and ammonia, which leads to the formation of the aminomethyl group at the 3-position of the pyridinone ring. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl-.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1-methylindole
  • 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid
  • N-[3-(aminomethyl)benzyl]acetamidine

Uniqueness

2(1H)-Pyridinone, 3-(aminomethyl)-4-methyl- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(aminomethyl)-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

IIIRDTYAEMMSMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1)CN

Origin of Product

United States

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